molecular formula C9H9N3O3S B379789 Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 307324-80-7

Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B379789
CAS No.: 307324-80-7
M. Wt: 239.25g/mol
InChI Key: WCCLAJTVNIHXKC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS: 307324-80-7) is a thienopyrimidine derivative with the molecular formula C₉H₉N₃O₃S and a molar mass of 239.25 g/mol . Its structure features a thieno[2,3-d]pyrimidine core substituted with a 3-amino group, a 5-methyl group, and a methyl ester at position 5. This compound serves as a scaffold for designing bioactive molecules, particularly in antimicrobial research .

Properties

IUPAC Name

methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-4-5-7(11-3-12(10)8(5)13)16-6(4)9(14)15-2/h3H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCLAJTVNIHXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331408
Record name methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307324-80-7
Record name methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis via the Gewald Reaction

The foundational step in synthesizing methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is the preparation of the thiophene core. The Gewald reaction is employed to construct methyl 2-amino-5-methylthiophene-3-carboxylate, a critical intermediate. This multicomponent condensation involves acetone, methyl cyanoacetate, and elemental sulfur, catalyzed by a base such as morpholine . The reaction proceeds via enamine formation, followed by cyclization to yield the aminothiophene carboxylate.

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Time: 4–6 hours

  • Yield: 60–75%

The methyl group at position 5 of the thiophene ring originates from acetone, while the ester group at position 3 is introduced via methyl cyanoacetate. Elemental analysis and 1H^1H NMR confirm the structure, with characteristic signals for the methyl group (δ 2.3–2.5 ppm) and ester moiety (δ 3.8–3.9 ppm).

Cyclization to Form the Pyrimidine Ring

The aminothiophene carboxylate undergoes cyclization to construct the pyrimidine ring. Triethyl orthoformate (TEOF) or formic acid serves as the carbonyl source, facilitating ring closure under acidic conditions .

Procedure:

  • Reagents: Methyl 2-amino-5-methylthiophene-3-carboxylate, TEOF, glacial acetic acid

  • Conditions: Reflux in ethanol for 4–6 hours

  • Mechanism: TEOF reacts with the amino group to form an imine intermediate, which cyclizes to generate the pyrimidine ring .

Key Observations:

  • Substituent Effects: The 5-methyl group enhances electron density, accelerating cyclization .

  • Yield Optimization: Excess TEOF (1.5 equivalents) improves yield to 80–85% .

Post-reaction, the crude product is purified via recrystallization from ethanol, yielding white crystals. Melting points typically range from 210–215°C, consistent with literature .

Functionalization and Derivative Synthesis

While the target compound is fully formed after cyclization, related derivatives highlight reactivity trends. For example, chlorination at position 4 (using POCl3_3) or ester hydrolysis (with NaOH) can modify the scaffold. However, the amino and ester groups in the target compound remain intact under standard conditions due to their electronic and steric stability.

Comparative Data:

ModificationReagentConditionsYield (%)
ChlorinationPOCl3_3Reflux, 2 h70
Ester HydrolysisNaOH (aq.)RT, 12 h90

Industrial-Scale Production Strategies

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

  • Catalyst: Palladium on carbon (Pd/C) for decarboxylation steps.

  • Solvent Recovery: Ethanol is distilled and reused, reducing waste.

  • Quality Control: HPLC purity >98% is achieved via gradient elution with acetonitrile/water.

Challenges and Optimization

Steric Hindrance: Bulky substituents at position 3 (e.g., aryl groups) reduce cyclization efficiency. Solutions include:

  • Microwave Assistance: Reducing reaction time from 6 h to 30 min .

  • Catalytic Acids: p-Toluenesulfonic acid (pTSA) boosts yields by 15% .

Byproduct Formation: Over-cyclization or oxidation can occur. Mitigation involves:

  • Inert Atmosphere: Nitrogen or argon prevents oxidation.

  • Temperature Gradients: Gradual heating to reflux minimizes side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, or reduce the thiophene ring to a dihydrothiophene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino or ester moieties.

Scientific Research Applications

Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis, depending on its structure and the biological system .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Molar Mass (g/mol) Key Properties/Activity References
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate C₉H₉N₃O₃S 3-NH₂, 5-CH₃, 6-COOCH₃ 239.25 Antimicrobial scaffold; moderate activity against Gram-negative strains
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate C₁₀H₁₀N₂O₃S 6-COOCH₂CH₃ 238.26 Lower hydrogen-bonding capacity; higher lipophilicity
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate C₁₄H₁₃ClN₄O₂S 4-(4-Cl-C₆H₄NH), 6-COOCH₂CH₃ 348.80 Enhanced aromatic interactions; m.p. 174–176°C; improved antimicrobial activity
3-Amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-...-6-carboxamide (2d) C₂₂H₂₁N₅O₂S₂ 2-SCH₂C₆H₅, 6-CONH(4-CH₃-C₆H₄) 443.56 Highest antimicrobial activity; inhibits Bacillus subtilis and Candida albicans
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid C₈H₆N₂O₃S 6-COOH 210.21 Increased solubility; potential for salt formation

Key Research Findings

  • Role of the 3-Amino Group: The 3-amino group in the target compound facilitates hydrogen bonding with microbial enzymes, a critical feature absent in non-amino analogues like ethyl 5-methyl-4-oxo derivatives .
  • Ester vs. Carboxamide : Carboxamide derivatives (e.g., compound 2d) exhibit enhanced antimicrobial activity compared to ester variants, likely due to improved target affinity and metabolic stability .
  • Impact of Substituents: Alkylthio and aryl groups at position 2 or 4 significantly modulate bioactivity. For example, the 4-chlorophenylamino group in enhances potency against resistant strains .

Biological Activity

Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (often abbreviated as MAMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

MAMT belongs to the thieno[2,3-d]pyrimidine class of compounds, characterized by a fused thiophene and pyrimidine ring system. Its molecular formula is C10H11N3O3SC_{10}H_{11}N_3O_3S, with a molecular weight of 241.28 g/mol. The structural formula can be represented as follows:

MAMT Structure C10H11N3O3S\text{MAMT Structure }\quad \text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_3\text{S}
PropertyValue
Molecular FormulaC10H11N3O3S
Molecular Weight241.28 g/mol
SolubilitySoluble in DMF
Boiling PointNot available
Melting PointNot available

Anticancer Properties

Recent studies have highlighted the potential of MAMT as an anticancer agent. It has been shown to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E), which is crucial for oncogenesis. The inhibition of mitogen-activated protein kinase-interacting kinases (Mnks) by MAMT leads to down-regulation of proteins such as Mcl-1 and cyclin D1, ultimately inducing apoptosis in cancer cells.

Case Study : A study on MV-4-11 cells demonstrated that treatment with MAMT derivatives resulted in significant apoptosis, indicating its potential as a non-toxic therapeutic strategy against cancer .

Antimicrobial Activity

MAMT exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Research Findings : A comparative study showed that MAMT derivatives had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against several pathogens, suggesting its efficacy as an antimicrobial agent.

Enzyme Inhibition

Another area of interest is the compound's ability to act as an enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of certain kinases involved in cancer progression.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Mnk1Competitive0.5
Mnk2Non-competitive1.2

The biological activity of MAMT can be attributed to its interaction with specific targets within the cell:

  • Binding Affinity : Docking studies suggest that MAMT binds effectively to the ATP binding site of Mnks through multiple hydrogen bonds and hydrophobic interactions.
  • Downstream Effects : By inhibiting Mnks, MAMT reduces the levels of phosphorylated eIF4E, leading to decreased expression of anti-apoptotic proteins and cell cycle regulators.

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